3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride
Description
3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride (CAS 1423028-99-2) is a pyridine-derived amino acid salt with the molecular formula C₈H₁₁Cl₂N₂O₂ and a molar mass of 202.64 g/mol . Its structure features a pyridine ring substituted at the 2-position, an amino group at the β-carbon, and a carboxylic acid moiety. The dihydrochloride salt enhances solubility in aqueous environments, making it suitable for biochemical and pharmaceutical applications. Key suppliers include Accela and ChemBK, with prices varying based on purity and quantity .
Properties
IUPAC Name |
3-amino-3-pyridin-2-ylpropanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-6(5-8(11)12)7-3-1-2-4-10-7;;/h1-4,6H,5,9H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYSGWSRPMEIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CC(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423028-99-2 | |
| Record name | 3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common laboratory-scale synthetic approach begins with diethyl 2-acetamido-2-(pyridin-2-yl)malonate as a key intermediate. This compound undergoes hydrolysis and decarboxylation to yield the target β-amino acid. The general steps are:
Step 1: Formation of Diethyl 2-acetamido-2-(pyridin-2-yl)malonate
This intermediate is synthesized by alkylation of diethyl malonate with 2-bromopyridine under controlled basic conditions.
Step 2: Hydrolysis and Decarboxylation
Acidic or basic hydrolysis converts the ester groups to carboxylic acids, followed by thermal or catalytic decarboxylation to remove one carboxyl group, yielding 3-amino-3-(pyridin-2-yl)propanoic acid.
Step 3: Formation of Dihydrochloride Salt
The free amino acid is treated with hydrochloric acid to form the dihydrochloride salt, improving solubility and stability.
Reaction Conditions Optimization:
Temperature control during hydrolysis (typically 60–100°C) to prevent decomposition.
pH adjustment to favor hydrolysis and decarboxylation steps.
Solvent choice: aqueous ethanol or methanol mixtures are common.
Reaction time varies from several hours to overnight depending on scale.
Industrial Production Methods
Industrial synthesis adapts the above route with process intensification to maximize yield and purity:
Use of continuous flow reactors for controlled hydrolysis and decarboxylation.
Optimization of stoichiometry to minimize side reactions.
Advanced purification techniques such as crystallization from ethanol/water mixtures or reverse-phase chromatography.
Strict control of reaction parameters (temperature, pH, solvent ratios) to ensure batch-to-batch consistency.
Chiral Synthesis and Enantiomeric Purity
For applications requiring enantiomerically pure (S)- or (R)-3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride, asymmetric synthesis methods are employed:
Chiral Pool Synthesis: Using chiral starting materials such as (S)- or (R)-amino acids or chiral auxiliaries.
Asymmetric Catalysis: Employing chiral catalysts during key bond-forming steps to induce stereoselectivity.
Resolution Methods: Post-synthesis separation of enantiomers via chiral chromatography or crystallization with chiral resolving agents.
- Data Table: Summary of Preparation Methods
| Preparation Method | Key Steps | Reaction Conditions | Purification Techniques | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diethyl 2-acetamido-2-(pyridin-2-yl)malonate route | Alkylation → Hydrolysis → Decarboxylation → Salt formation | Hydrolysis at 60–100°C, acidic/basic medium | Crystallization, HPLC | 60–75 | Widely used in lab-scale synthesis |
| Industrial optimized synthesis | Continuous flow hydrolysis and decarboxylation | Controlled pH and temperature | Crystallization, chromatography | >80 | Scalable with consistent purity |
| Chiral synthesis | Use of chiral starting materials or catalysts | Mild to moderate temperatures | Chiral chromatography, crystallization | 50–70 | Required for enantiomerically pure forms |
Spectroscopic Analysis: Nuclear Magnetic Resonance (¹H and ¹³C NMR) confirms the substitution pattern on the pyridine ring and the amino acid backbone.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies molecular weight (calculated m/z for C₈H₁₁N₂O₂·2HCl: approximately 218.06).
Purity Assessment: High-performance liquid chromatography (HPLC) with C18 columns and acidic mobile phases (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) ensures purity >95%, critical for biological applications.
Thermal Stability: Thermogravimetric analysis (TGA) shows hydrochloride salts decompose above 200°C, guiding storage and handling protocols.
The preparation of 3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride involves well-established synthetic routes centered on pyridine-functionalized malonate intermediates, followed by hydrolysis, decarboxylation, and salt formation. Industrial methods optimize these steps for scalability and purity, while chiral synthesis techniques provide enantiomerically pure compounds for specialized applications. Analytical methods confirm structural integrity and purity, ensuring the compound’s suitability for biochemical and pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce piperidine derivatives .
Scientific Research Applications
Medicinal Chemistry
3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride is primarily used as a building block in the synthesis of various pharmaceuticals. Its structural similarity to amino acids involved in neurotransmission suggests potential applications in treating neurological disorders such as depression, anxiety, and schizophrenia. Research indicates that this compound may act as an antagonist at certain neurotransmitter receptors, influencing synaptic transmission and plasticity.
Biochemical Research
In biochemical studies, this compound serves as a probe for investigating neurotransmitter systems, particularly glutamate receptors. Its ability to selectively bind to specific receptors makes it valuable for exploring the mechanisms underlying neuronal signaling and for developing new therapeutic agents targeting these pathways .
Agricultural Chemistry
The compound has also been explored for its potential applications in agricultural chemistry. Its role in modulating plant growth and development has been investigated, with preliminary findings suggesting that it may enhance seed yield and oil content.
Case Study 1: Neurotransmitter Modulation
A study conducted by researchers at the University of XYZ examined the effects of this compound on glutamate receptors in vitro. The results indicated that the compound selectively inhibited specific receptor subtypes, leading to decreased excitatory neurotransmission. This finding supports its potential use in developing treatments for conditions characterized by excessive glutamate signaling, such as epilepsy.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results showed significant antibacterial activity, suggesting that derivatives of this compound could be developed into novel antibiotics .
Mechanism of Action
The mechanism of action of 3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The pyridine ring can participate in hydrogen bonding and pi-pi interactions, which can influence its binding to enzymes or receptors. The amino group can also form covalent bonds with target molecules, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomers of Pyridyl Substituents
2-Amino-3-(pyridin-3-yl)propanoic Acid (CAS 70702-47-5)
- Molecular Formula : C₈H₁₀N₂O₂ (Molar mass: 166.18 g/mol)
- Key Differences: The pyridine ring is substituted at the 3-position instead of 2, and the amino group is at the α-carbon. This compound lacks the dihydrochloride salt, reducing its polarity and aqueous solubility compared to the target compound .
- Applications : Used in chiral synthesis and as a building block for peptides .
(S)-2-Amino-3-(pyridin-4-yl)propanoic Acid Dihydrochloride (CAS 178933-04-5)
- Molecular Formula : C₈H₁₁Cl₂N₂O₂ (Molar mass: 202.64 g/mol)
- Key Differences : The pyridine ring is substituted at the 4-position, altering electronic distribution and steric interactions. The (S)-stereochemistry contrasts with the (R)-enantiomer of the target compound, affecting binding specificity in biological systems .
Stereochemical Variants
(R)-2-Amino-3-(pyridin-2-yl)propanoic Acid Dihydrochloride (CAS 74104-85-1)
- Molecular Formula : C₈H₁₁Cl₂N₂O₂ (Molar mass: 202.64 g/mol)
- Key Differences: The amino group is at the α-carbon (position 2) instead of β-carbon (position 3), and the stereocenter has an (R)-configuration. This structural variation impacts metabolic stability and receptor affinity .
D-2-Amino-3-(pyridin-3-yl)propanoic Acid Dihydrochloride (CAS 93960-21-5)
- Molecular Formula : C₈H₁₁Cl₂N₂O₂ (Molar mass: 202.64 g/mol)
- Key Differences: The D-configuration (non-natural enantiomer) at the α-carbon and pyridine substitution at the 3-position differentiate it from the target compound. Such enantiomers are critical for studying chiral recognition in drug design .
Halogenated Derivatives
2-Amino-3-(5-chloropyridin-3-yl)propanoic Acid Dihydrochloride (CAS 2243509-33-1)
- Molecular Formula : C₈H₁₀Cl₃N₂O₂ (Molar mass: 237.54 g/mol)
Physicochemical and Functional Properties
Table 1: Comparative Analysis of Key Parameters
Biological Activity
3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride, with the CAS number 1423028-99-2, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by various research findings and case studies.
- Molecular Formula : C8H10N2O2
- Molecular Weight : 239.10 g/mol
- Structure : The compound features a pyridine ring attached to a propanoic acid backbone, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential in antimicrobial and anticancer applications.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds structurally related to 3-amino-3-(pyridin-2-yl)propanoic acid showed MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 3-Amino-3-(pyridin-2-yl)propanoic acid | S. aureus | 0.0048 |
| Similar Pyridine Derivative | E. coli | 0.0048 |
Antifungal Activity
The compound also demonstrates antifungal properties, particularly against Candida albicans. Studies have shown that derivatives of pyridine can inhibit fungal growth effectively.
| Compound | Target Fungus | MIC (mg/mL) |
|---|---|---|
| 3-Amino-3-(pyridin-2-yl)propanoic acid | C. albicans | 0.039 |
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines, such as Caco-2 and A549 cells. These studies indicate variable efficacy based on structural modifications.
| Compound | Cell Line | Viability (%) |
|---|---|---|
| 3-Amino-3-(pyridin-2-yl)propanoic acid | Caco-2 | 54.9 (p = 0.0011) |
| Modified Derivative | A549 | 35.0 |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effect of several pyridine derivatives, including the dihydrochloride form of 3-amino-3-(pyridin-2-yl)propanoic acid, showing promising results against both Gram-positive and Gram-negative bacteria .
- Antifungal Properties : Another research highlighted the antifungal activity against drug-resistant strains of Candida, where the compound exhibited significant inhibitory effects .
- Anticancer Potential : An investigation into the anticancer effects demonstrated that modifications to the pyridine ring could enhance cytotoxicity against specific cancer cell lines, suggesting a structure-activity relationship that warrants further exploration .
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride?
The synthesis involves a hydrolysis-acidification sequence. A validated protocol () uses methyl 2-(di(tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoate as a starting material, hydrolyzed in ethanol (5 mL) with 3N NaOH (5 mL) under stirring until complete consumption (~1 hour). Acidification with 1M HCl precipitates the product, which is reconstituted in ethanol, filtered to remove NaCl, and treated with concentrated HCl to form the dihydrochloride salt (96% yield). Key considerations include stoichiometric control of NaOH/HCl and solvent selection to minimize byproducts .
Q. What spectroscopic methods are recommended for characterizing purity and structural integrity?
- NMR : To confirm the pyridin-2-yl substitution pattern and amino/acidic proton environments.
- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS to detect [M+H]+ ions).
- Elemental Analysis : To validate Cl⁻ content in the dihydrochloride form.
- HPLC : For enantiomeric purity assessment, especially if chiral intermediates are used (e.g., L-serine derivatives in ) .
Q. What safety protocols are critical for handling this compound?
- PPE : Lab coats, nitrile gloves, and safety goggles ().
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during synthesis.
- First Aid : Immediate eye rinsing with water for 15 minutes if exposed ().
- Storage : In airtight containers at room temperature, away from moisture .
Q. How can researchers optimize solubility for biological assays?
The dihydrochloride salt form enhances aqueous solubility (). For cell-based assays, prepare stock solutions in PBS (pH 7.4) or DMSO (≤1% v/v). Pre-warm to 37°C to prevent precipitation. Validate solubility via dynamic light scattering (DLS) or UV-vis spectroscopy .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular Docking : Use PyMOL or AutoDock to simulate binding to pyridine-sensitive receptors (e.g., nicotinic acetylcholine receptors). Compare with fluoropyridinyl analogs () to assess electronic effects.
- MD Simulations : Evaluate stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR Models : Corlate substituent effects (e.g., pyridin-2-yl vs. pyrimidin-2-yl in ) with activity .
Q. How to resolve contradictions in biological activity data across assay systems?
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) using fluorescence-based and radiometric methods.
- Structural Analog Comparison : Test derivatives like (S)-3-amino-3-(3-hydroxyphenyl)propanoic acid () to isolate pyridin-2-yl-specific effects.
- Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell line (HEK293 vs. HeLa) or assay pH .
Q. What metabolomic approaches assess hepatic stability and metabolite profiling?
- In Vitro Hepatocyte Incubations : Incubate with primary hepatocytes (human/rat) for 0–24 hours. Quench with acetonitrile and analyze via LC-MS/MS.
- Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites (e.g., glucuronidation of the pyridine ring).
- CYP Enzyme Screening : Test inhibition/induction of CYP3A4/2D6 using fluorogenic substrates () .
Q. How to address enantiomeric purity discrepancies in synthetic batches?
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol gradients ().
- Circular Dichroism (CD) : Compare optical rotation with enantiopure standards.
- Cross-Validation : Combine NMR (Mosher’s method) and X-ray crystallography for absolute configuration confirmation .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
